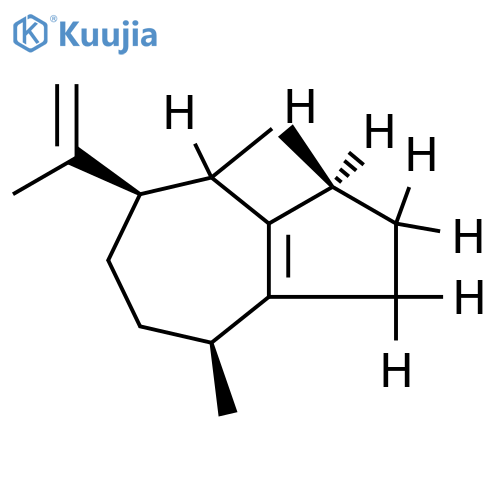Cas no 1656250-72-4 (α-Guaiene-D7)

α-Guaiene-D7 structure
商品名:α-Guaiene-D7
CAS番号:1656250-72-4
MF:C15H24
メガワット:204.351064682007
CID:5579713
α-Guaiene-D7 化学的及び物理的性質
名前と識別子
-
- α-Guaiene-D7
-
- インチ: 1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h11-13H,1,5-9H2,2-4H3/t11-,12-,13+/m0/s1
- InChIKey: ADIDQIZBYUABQK-RWMBFGLXSA-N
- ほほえんだ: C[C@@]1([H])C([H])([H])C([H])([H])C2[C@H](CC[C@@H](C(=C)C)C([H])([H])C1=2)C
α-Guaiene-D7 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | G811004-10mg |
α-Guaiene-D7 |
1656250-72-4 | 10mg |
$2050.00 | 2023-05-18 | ||
| TRC | G811004-25mg |
α-Guaiene-D7 |
1656250-72-4 | 25mg |
$4788.00 | 2023-05-18 | ||
| TRC | G811004-1mg |
α-Guaiene-D7 |
1656250-72-4 | 1mg |
$265.00 | 2023-05-18 | ||
| TRC | G811004-5mg |
α-Guaiene-D7 |
1656250-72-4 | 5mg |
$1103.00 | 2023-05-18 | ||
| TRC | G811004-50mg |
α-Guaiene-D7 |
1656250-72-4 | 50mg |
$ 7600.00 | 2023-09-07 |
α-Guaiene-D7 関連文献
-
Xue Han,Xinxin He,Bing Wang,Bo Wu RSC Adv. 2016 6 109786
-
Anders Bach,Nicolai Stuhr-Hansen,Thor S. Thorsen,Nicolai Bork,Irina S. Moreira,Karla Frydenvang,Shahrokh Padrah,S. Br?gger Christensen,Kenneth L. Madsen,Harel Weinstein,Ulrik Gether,Kristian Str?mgaard Org. Biomol. Chem. 2010 8 4281
-
3. A new synthesis of purinesFumio Yoneda,Shiguru Matsumoto,Masatsugu Higuchi J. Chem. Soc. Chem. Commun. 1974 551
-
Barnali Sarmah,Gakul Baishya,Rajani K. Baruah RSC Adv. 2014 4 22387
-
Joelle Ngo Hanna,Fidele Ntie-Kang,Marcel Kaiser,Reto Brun,Simon M. N. Efange RSC Adv. 2014 4 22856
1656250-72-4 (α-Guaiene-D7) 関連製品
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
